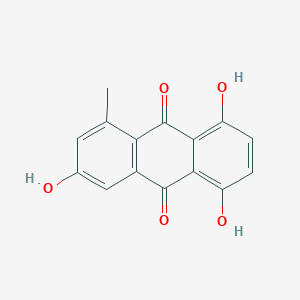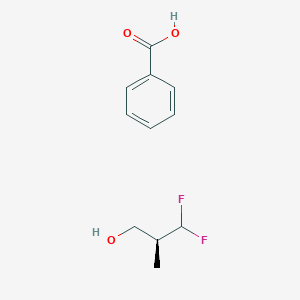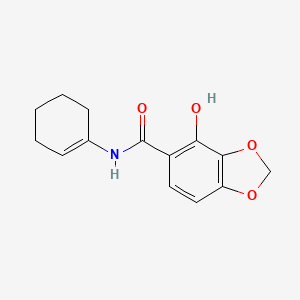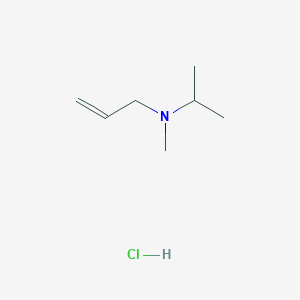
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is an organic compound belonging to the class of amphetamines and derivatives This compound is characterized by its unique structure, which includes a prop-2-en-1-amine backbone with N-methyl and N-(propan-2-yl) substituents, and it is stabilized as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with N-methyl and N-(propan-2-yl) groups under controlled conditions. One common method is the A3 coupling reaction, which involves the use of an alkyne, an amine, and an aldehyde in the presence of a catalyst. This reaction is often carried out under solvent-free conditions to enhance the efficiency and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent and high-yield production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl or N-(propan-2-yl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-(propan-2-yl)prop-2-en-1-amine oxides, while reduction may produce saturated amines .
Aplicaciones Científicas De Investigación
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like Parkinson’s disease . The exact pathways and molecular targets involved in its action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpropargylamine: This compound has a similar structure but lacks the N-(propan-2-yl) group.
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease, with a similar propargylamine backbone.
Selegiline: Another monoamine oxidase inhibitor with a structure closely related to N-Methyl-N-(propan-2-yl)prop-2-en-1-amine.
Uniqueness
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of N-methyl and N-(propan-2-yl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
192863-70-0 |
|---|---|
Fórmula molecular |
C7H16ClN |
Peso molecular |
149.66 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6-8(4)7(2)3;/h5,7H,1,6H2,2-4H3;1H |
Clave InChI |
ZJYDNFAQOWQWLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


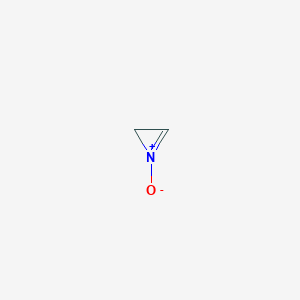
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
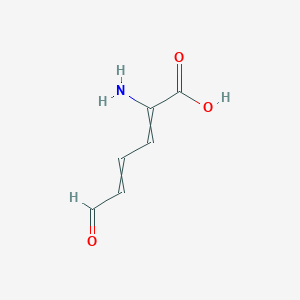
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
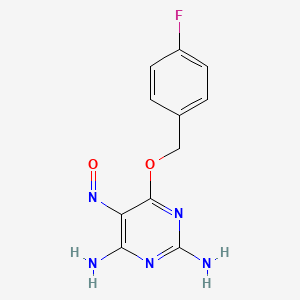
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
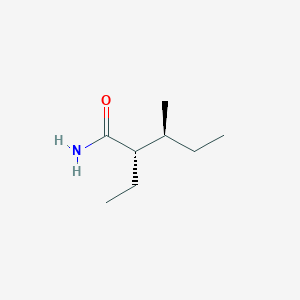
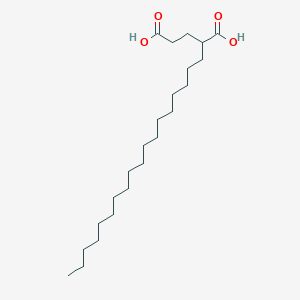
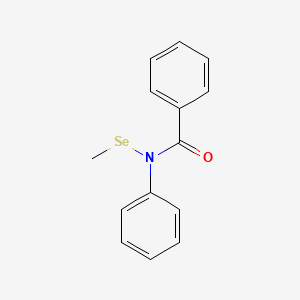
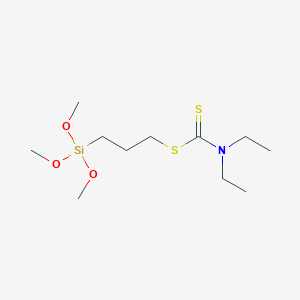
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
